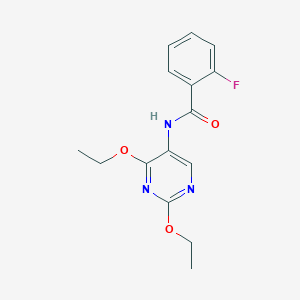

N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide

Description

N-(2,4-Diethoxypyrimidin-5-yl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a pyrimidine ring substituted with ethoxy groups at positions 2 and 2. This compound belongs to a broader class of halogenated benzamides, which are pivotal in medicinal chemistry due to fluorine's role in enhancing metabolic stability and bioavailability . This article compares its structural, synthetic, and physicochemical properties with analogous compounds, leveraging crystallographic data, synthetic methodologies, and substituent effects.

Properties

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3/c1-3-21-14-12(9-17-15(19-14)22-4-2)18-13(20)10-7-5-6-8-11(10)16/h5-9H,3-4H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAGEKAOFYIESM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)C2=CC=CC=C2F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: This can be achieved through the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.

Introduction of the fluorobenzamide group: This step involves the reaction of 2,4-dichloro-5-fluoropyrimidine with suitable aniline derivatives in the presence of bases like DIPEA (N,N-diisopropylethylamine) in isopropanol.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Substitution reactions: The compound can participate in nucleophilic aromatic substitution (S_NAr) reactions, where nucleophiles replace leaving groups on the aromatic ring.

Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound, potentially altering its chemical properties and reactivity.

Coupling reactions: The compound can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include bases like DIPEA, oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide has several scientific research applications:

Medicinal chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to biologically active pyrimidine derivatives.

Biological research: It is used in studies involving nucleic acids and protein interactions, given its pyrimidine core.

Industrial applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrimidine core allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function . This can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in certain cell types.

Comparison with Similar Compounds

Substituent Effects and Molecular Design

Key Observations :

- Fluorine Positioning : Fo23’s 2,3-difluoroaniline moiety contrasts with the target compound’s single 2-fluorobenzamide. Fluorine's electron-withdrawing effects influence electronic density and hydrogen-bonding capacity .

- Ethoxy vs.

- Pyrimidine Modifications: The diethoxy substitution on pyrimidine (target) may reduce rotational freedom compared to methyl or amino groups in analogues .

Crystallographic and Conformational Analysis

- Fo23 : Crystal structure (294 K) reveals coplanar aromatic rings (interplanar angle: 0.5°) and 1D amide-amide hydrogen bonds along the a-axis. Longer C–H···F/O interactions and C–F···π stacking stabilize the lattice .

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]... : Dihedral angles between pyrimidine and phenyl groups (12.8°–86.1°) indicate conformational flexibility, contrasting with Fo23’s rigidity.

- Target Compound : Predicted steric effects from diethoxy groups may increase interplanar angles compared to Fo23, reducing coplanarity and altering packing efficiency.

Biological Activity

N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine ring and subsequent substitution reactions to introduce the fluorobenzamide moiety. The compound can be synthesized through a series of reactions involving:

- Formation of 2,4-diethoxypyrimidine : This can be achieved through cyclization reactions of appropriate precursors.

- Introduction of the 2-fluorobenzamide group : This step often involves nucleophilic substitution where 2-fluorobenzoyl chloride reacts with the amine derived from the pyrimidine.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For example, it has been tested against Fusarium oxysporum, a pathogenic fungus affecting crops, with varying degrees of inhibition observed.

| Compound | IC50 (mM) |

|---|---|

| This compound | TBD |

| Control (e.g., Epoxiconazole) | 0.06 ± 0.02 |

The specific IC50 values for this compound are still under investigation, but preliminary results indicate that structural modifications can lead to enhanced activity against fungal strains .

Case Study 1: Antifungal Efficacy

In a recent study examining antifungal agents against Fusarium oxysporum, several compounds were evaluated for their IC50 values. The findings indicated that structural modifications in pyrimidine derivatives could enhance antifungal activity significantly. Although specific data for this compound is pending publication, the trends observed suggest a pathway for further exploration .

Case Study 2: Antiviral Activity Against HCV

Another relevant study focused on the antiviral properties of fluorinated nucleosides demonstrated promising results in inhibiting HCV replication. The study highlighted how modifications in the nucleoside structure led to variations in potency and selectivity against viral targets . This research underscores the importance of exploring similar modifications in this compound for potential antiviral applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.